5-Hydroxydrospirenone
Description
5-Hydroxydrospirenone is a compound that has been studied in various contexts, including its electronic structure and reactivity under different conditions. Although the provided papers do not directly discuss 5-Hydroxydrospirenone, they do provide insights into similar hydroxy compounds and their behaviors, which can be extrapolated to understand the properties of 5-Hydroxydrospirenone.
Synthesis Analysis
The synthesis of hydroxy compounds, as seen in the case of hydroxy and methoxy perylene quinones, involves the strategic placement of functional groups such as carbonyl, hydroxyl, and methoxy groups. These groups significantly influence the compound's spectroscopic properties and biological activity. The synthesis process aims to isolate essential features that contribute to the compound's function, such as antiviral activity .
Molecular Structure Analysis
The molecular structure of hydroxy compounds is crucial in determining their energy states and stability. For instance, in the case of hydroxy and methoxy perylene quinones, high-level ab initio quantum mechanical calculations reveal that the trans dihydroxy isomer is more stable than the cis dihydroxy isomer by 12.5 kcal/mol. Similarly, the lowest-energy trans methoxy ground state isomer and the lowest-energy cis methoxy ground state isomer are found to be degenerate . These findings suggest that the molecular structure of 5-Hydroxydrospirenone would also play a significant role in its stability and reactivity.
Chemical Reactions Analysis
Chemical reactions involving hydroxy compounds can be complex, as demonstrated by the transannular 1,5-hydride shift in 5-hydroxycyclooctanone. This reaction involves the exchange of hydrogen atoms under acidic and basic conditions, with an activation energy of 19.2 +/- 0.4 kcal mol(-1). Quantum chemical calculations suggest that hydride transfer occurs through a tight transition state, which is influenced by the presence of base . This analysis can be applied to understand the reactivity of 5-Hydroxydrospirenone under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxy compounds are closely tied to their molecular structure and the environment in which they are studied. For example, 5-hydroxyindole's absorption and emission spectra vary from the gas phase to explicit solvation, highlighting the importance of hydrogen bonding and solvent interactions. The electronic structure of such compounds is affected by their environment, which can alter their spectroscopic and reactive properties . These insights can be used to infer the behavior of 5-Hydroxydrospirenone in different environments.
Scientific Research Applications
Voltammetric Detection in Brain : A study by Hashemi et al. (2009) focuses on the detection of 5-Hydroxytryptamine (5-HT) in the brain, which is crucial for understanding mood and emotional processes. The research utilized voltammetric detection with carbon fiber microelectrodes, highlighting the importance of detecting such compounds in neuroscience research (Hashemi et al., 2009).
Dialysis Performance in Microdialysis Experiments : Tao and Hjorth (1992) studied the dialysis performance of different membranes in extracting 5-Hydroxytryptamine, underscoring the importance of selecting appropriate materials for accurate measurement and extraction in neurological studies (Tao & Hjorth, 1992).
PharmacoMRI to Investigate 5-HT Mechanism in Depression : Mckie et al. (2005) utilized pharmacoMRI to study the direct infusion of selective 5-HT reuptake inhibitor, citalopram, in healthy volunteers. This technique opens new ways to investigate 5-HT mechanisms in depression and its treatment, demonstrating the application of advanced imaging in serotonin-related research (Mckie et al., 2005).
5-Oxo-ETE Biochemistry and Biology : Powell and Rokach (2005) explored 5-Oxo-ETE, a metabolite of arachidonic acid formed by oxidation of 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE). This research highlights the chemoattractant properties of 5-Oxo-ETE and its potential as a therapeutic agent in allergic diseases like asthma (Powell & Rokach, 2005).
Single Stage and Countercurrent Extraction of 5-Hydroxymethylfurfural : Sindermann et al. (2016) focused on the extraction of 5-Hydroxymethylfurfural (HMF) from aqueous solution, an important compound in bio-based polymers and biofuels. This study emphasizes the importance of efficient extraction techniques in the isolation of valuable compounds (Sindermann et al., 2016).
properties
IUPAC Name |
(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14+,15-,16+,17-,19+,20-,21+,22-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQANBDIXNMIXPA-DHHRPGCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173470 | |
Record name | 5-Hydroxydrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxydrospirenone | |
CAS RN |
197721-70-3 | |
Record name | (2′S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-5-hydroxy-10,13-dimethylspiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2′(5′H)-furan]-3,5′(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197721-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxydrospirenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197721703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxydrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-6 beta,7 beta;15 beta,16 beta-dimethylene-3-oxo-5 beta,17 alpha-pregnane-21,17-carbolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-HYDROXYDROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC1T1MJ4XN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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